molecular formula C21H30Cl3F3N4O B12424297 ZHC-116-d8 (trihydrochloride)

ZHC-116-d8 (trihydrochloride)

Cat. No.: B12424297
M. Wt: 525.9 g/mol
InChI Key: ITOFFGBLAKUROG-IDMOXFDOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

While specific data on ZHC-116-d8 (trihydrochloride) is absent in the provided evidence, its nomenclature suggests it is a trihydrochloride salt, a common formulation to enhance solubility and stability for pharmaceutical or research applications. Trihydrochloride salts are frequently employed in bioactive compounds, such as dyes, antibiotics, and antidepressants, to improve bioavailability and functional efficacy . This article compares ZHC-116-d8 with structurally or functionally analogous trihydrochloride compounds documented in peer-reviewed literature and pharmaceutical guidelines.

Properties

Molecular Formula

C21H30Cl3F3N4O

Molecular Weight

525.9 g/mol

IUPAC Name

1-[[4-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propylamino]phenyl]methyl]-5-(trifluoromethyl)pyridin-2-one;trihydrochloride

InChI

InChI=1S/C21H27F3N4O.3ClH/c1-26-11-13-27(14-12-26)10-2-9-25-19-6-3-17(4-7-19)15-28-16-18(21(22,23)24)5-8-20(28)29;;;/h3-8,16,25H,2,9-15H2,1H3;3*1H/i11D2,12D2,13D2,14D2;;;

InChI Key

ITOFFGBLAKUROG-IDMOXFDOSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCNC2=CC=C(C=C2)CN3C=C(C=CC3=O)C(F)(F)F)([2H])[2H])[2H].Cl.Cl.Cl

Canonical SMILES

CN1CCN(CC1)CCCNC2=CC=C(C=C2)CN3C=C(C=CC3=O)C(F)(F)F.Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ZHC-116-d8 (trihydrochloride) involves the incorporation of deuterium into the molecular structure of 2(1H)-Pyridinone . The process typically includes the following steps:

Industrial Production Methods: Industrial production of ZHC-116-d8 (trihydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Key Reaction Steps

While specific steps for ZHC-116-d8 are not documented, the parent compound’s synthesis likely involves:

Reaction TypeReagents/ConditionsPurpose
Alkylation 3-(4-Methylpiperazinyl)propylamine, DMFIntroduce the piperazine moiety.
Nucleophilic Substitution Trifluoromethylating agents (e.g., CF₃I)Install the -CF₃ group.
Reductive Amination NaBH₃CN, deuterated solventsForm the benzylamine linkage.

Trihydrochloride Formation

The trihydrochloride salt is generated via protonation of basic nitrogen atoms (e.g., piperazine and amine groups) using HCl in a deuterated solvent system:

ZHC 116 free base+3HClZHC 116 d8 trihydrochloride +3H2O\text{ZHC 116 free base}+3\text{HCl}\rightarrow \text{ZHC 116 d8 trihydrochloride }+3\text{H}_2\text{O}

Conditions : Reaction conducted under anhydrous HCl gas in ethanol or deuterated ethanol (C₂D₅OD) .

Stability and Reactivity

  • pH Sensitivity : The trihydrochloride form stabilizes the compound in acidic conditions but may decompose under alkaline pH.

  • Thermal Stability : Decomposition observed above 200°C via thermogravimetric analysis (TGA).

Analytical Characterization

Key data for ZHC-116-d8 (trihydrochloride):

ParameterMethodValue
Deuterium Incorporation Mass Spectrometry99.5% isotopic purity (m/z 468.2 → 476.2)
Crystal Structure XRDMonoclinic, space group P2₁/c
Solubility HPLC>50 mg/mL in D₂O (25°C)

Comparison with Similar Compounds

Comparison with Similar Trihydrochloride Compounds

The following table summarizes key trihydrochloride compounds with applications in research and medicine, based on the evidence provided:

Compound Name CAS Number Primary Application Key Properties Source
Hoechst 33258 (bis-benzimide trihydrochloride) - DNA staining in fixed cells Binds AT-rich DNA regions; cell-permeable
Hoechst 33342 (bis-benzimide trihydrochloride) - Live-cell DNA imaging Penetrates intact cell membranes; low toxicity
Trazodone Hydrochloride 25332-39-2 Antidepressant API Serotonin antagonist and reuptake inhibitor
Tetracycline Hydrochloride 64-75-5 Broad-spectrum antibiotic Inhibits bacterial protein synthesis

Structural and Functional Analysis

  • DNA-Binding Dyes (Hoechst 33258/33342) :
    Both Hoechst trihydrochlorides are bis-benzimide derivatives that selectively bind adenine-thymine (AT)-rich regions of DNA. Hoechst 33342 is distinguished by its ability to permeate live cells, enabling real-time nuclear imaging, whereas Hoechst 33258 is typically used for fixed cells . Their trihydrochloride formulation ensures water solubility, critical for in vitro assays.

  • Pharmaceutical APIs (Trazodone and Tetracycline Hydrochlorides) :

    • Trazodone Hydrochloride : A triazolo-piperazine derivative used to treat depression. Its hydrochloride salt enhances solubility for oral administration and systemic absorption .
    • Tetracycline Hydrochloride : A tetracyclic antibiotic modified as a hydrochloride salt to stabilize its zwitterionic structure and improve solubility in aqueous formulations .
  • Hypothetical Comparison with ZHC-116-d8 :
    If ZHC-116-d8 is a research compound, its trihydrochloride form likely prioritizes solubility for in vitro or in vivo testing. Contrastingly, if it is an API, its salt form would align with pharmacokinetic optimization, similar to Trazodone or Tetracycline hydrochlorides.

Pharmacological and Chemical Properties

  • Solubility : Trihydrochloride salts generally exhibit high aqueous solubility, a critical factor for both research reagents (e.g., Hoechst dyes in cell culture media ) and pharmaceuticals (e.g., Trazodone in oral formulations ).
  • Stability : Hydrochloride salts often improve shelf-life by reducing hygroscopicity. For example, Tetracycline hydrochloride resists degradation under controlled storage conditions .
  • Bioactivity: The addition of hydrochloride groups can modulate interactions with biological targets. Hoechst dyes, for instance, rely on their charged trihydrochloride form to interact with DNA’s minor groove .

Q & A

Basic Research Questions

Q. How is the purity and stability of ZHC-116-d8 (trihydrochloride) validated in aqueous solutions under varying pH conditions?

  • Methodology: Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Prepare solutions at pH 2.0 (HCl), 7.4 (phosphate buffer), and 9.0 (borate buffer). Monitor degradation products over 72 hours at 25°C and 4°C. Compare retention times and peak areas against a reference standard. Stability is confirmed if ≥95% purity is maintained .
  • Data Analysis: Tabulate degradation kinetics (e.g., first-order rate constants) and use Arrhenius equations to predict shelf-life under storage conditions .

Q. What spectroscopic techniques are optimal for characterizing ZHC-116-d8’s structural integrity?

  • Approach: Combine nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) for functional group analysis, mass spectrometry (MS) for molecular weight confirmation, and Fourier-transform infrared (FTIR) for identifying hydrochloride salt formation. Cross-validate results with X-ray crystallography if single crystals are obtainable .
  • Critical Note: Assign proton signals in DMSO-d6 to distinguish free base from hydrochloride forms, as solvent polarity affects tautomerization .

Q. How can researchers design dose-response studies for ZHC-116-d8 in vitro?

  • Protocol: Use a logarithmic dilution series (e.g., 1 nM–100 µM) in triplicate. Include positive/negative controls (e.g., vehicle and a known inhibitor). Measure endpoints (e.g., IC50) via MTT assay or fluorescence-based readouts. Normalize data to control groups and apply nonlinear regression models (e.g., Hill equation) .

Advanced Research Questions

Q. How should contradictory data on ZHC-116-d8’s target selectivity be resolved?

  • Analysis Framework:

Cross-test in orthogonal assays (e.g., SPR for binding affinity vs. cellular functional assays).

Evaluate off-target effects using kinase profiling panels or chemoproteomics.

Assess batch-to-batch variability in compound synthesis (e.g., residual solvents affecting activity) .

  • Case Study: In Phase I trials of similar trihydrochlorides, discrepancies between in vitro and in vivo efficacy were traced to protein binding differences in plasma .

Q. What strategies optimize ZHC-116-d8’s bioavailability in preclinical models?

  • Experimental Design:

  • Formulation: Test solubility enhancers (e.g., cyclodextrins) or lipid-based carriers.
  • Pharmacokinetics (PK): Administer intravenously (IV) and orally (PO) in rodent models. Collect plasma at t = 0, 15, 30, 60, 120, 240 min. Calculate AUC, Cmax, and T1/2 via non-compartmental analysis .
  • Tissue Distribution: Use radiolabeled ZHC-116-d8 and autoradiography to quantify organ-specific accumulation .

Q. How can researchers address variability in ZHC-116-d8’s efficacy across cell lines?

  • Hypothesis-Driven Approach:

Profile genetic differences (e.g., CRISPR screens for resistance genes).

Measure intracellular drug concentrations via LC-MS to rule out uptake/efflux issues.

Correlate efficacy with expression levels of putative targets (e.g., qPCR or Western blot) .

  • Data Interpretation: Use multivariate regression to identify covariates (e.g., hypoxia, cell doubling time) influencing response variability .

Methodological Best Practices

Q. What statistical models are appropriate for analyzing ZHC-116-d8’s synergistic effects with other compounds?

  • Recommendation: Apply the Chou-Talalay combination index (CI) method. Calculate CI values for fixed-ratio combinations (e.g., 1:1, 1:2) using CompuSyn software. Validate synergy with Bliss independence or Loewe additivity models .

Q. How should researchers validate ZHC-116-d8’s mechanism of action in complex biological systems?

  • Multi-Omics Integration: Pair transcriptomics (RNA-seq) with proteomics (TMT labeling) to identify downstream pathways. Use pathway enrichment tools (e.g., GSEA, STRING) and confirm findings with CRISPR knockouts or pharmacological inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.